molecular formula C12H8ClNO5 B455784 5-[(4-chloro-2-nitrophenoxy)methyl]-2-furaldehyde CAS No. 438221-71-7

5-[(4-chloro-2-nitrophenoxy)methyl]-2-furaldehyde

Cat. No.: B455784
CAS No.: 438221-71-7
M. Wt: 281.65g/mol
InChI Key: FERBOZBUTUXYOD-UHFFFAOYSA-N
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Description

5-[(4-chloro-2-nitrophenoxy)methyl]-2-furaldehyde is a chemical compound with the molecular formula C12H8ClNO5 and a molecular weight of 281.65 g/mol . It is known for its unique structure, which includes a furan ring substituted with a chloronitrophenoxy group and an aldehyde functional group. This compound is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

The synthesis of 5-[(4-chloro-2-nitrophenoxy)methyl]-2-furaldehyde typically involves the reaction of 4-chloro-2-nitrophenol with furan-2-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

5-[(4-chloro-2-nitrophenoxy)methyl]-2-furaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize the reaction outcomes .

Scientific Research Applications

5-[(4-chloro-2-nitrophenoxy)methyl]-2-furaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new chemical reactions and methodologies.

    Biology: The compound’s potential biological activities are explored in various studies, including its effects on cellular processes and its potential as a lead compound for drug development.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents. Its structural features make it a candidate for studying interactions with biological targets.

    Industry: It is used in the production of specialty chemicals and materials, where its unique properties contribute to the performance of the final products.

Mechanism of Action

The mechanism of action of 5-[(4-chloro-2-nitrophenoxy)methyl]-2-furaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and aldehyde groups allows for various interactions, including covalent bonding with nucleophilic sites on proteins or other biomolecules. These interactions can lead to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

5-[(4-chloro-2-nitrophenoxy)methyl]-2-furaldehyde can be compared with similar compounds, such as:

    5-[(4-Bromo-2-nitrophenoxy)methyl]furan-2-carbaldehyde: This compound has a bromine atom instead of chlorine, which may affect its reactivity and biological activity.

    5-[(4-Nitrophenoxy)methyl]furan-2-carbaldehyde: Lacking the chlorine atom, this compound may have different chemical and biological properties.

    5-[(4-Chloro-2-aminophenoxy)methyl]furan-2-carbaldehyde:

Properties

IUPAC Name

5-[(4-chloro-2-nitrophenoxy)methyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO5/c13-8-1-4-12(11(5-8)14(16)17)18-7-10-3-2-9(6-15)19-10/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERBOZBUTUXYOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])OCC2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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